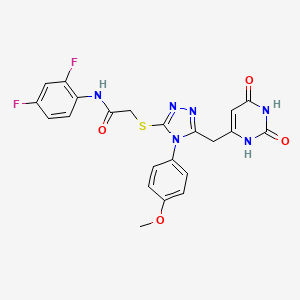

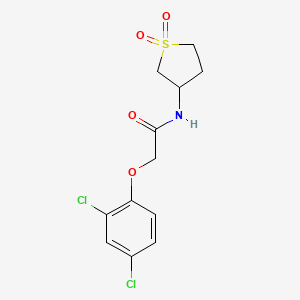

![molecular formula C19H13NO4 B2960484 4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate CAS No. 35666-12-7](/img/structure/B2960484.png)

4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

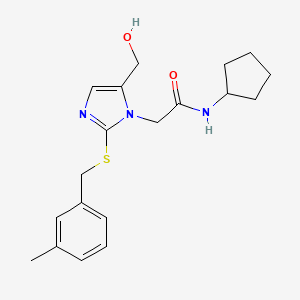

“4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” is a compound that has been studied in the context of its attachment to Mo2 quadruple bonds . It is synthesized from the reactions between Mo2(TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) .

Synthesis Analysis

The synthesis of “4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” involves the reactions between Mo2(TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of the nanostructured materials .

Molecular Structure Analysis

The molecular structure of “4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” is complex and has been studied using various spectroscopic techniques . The structure has been analyzed using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods .

Chemical Reactions Analysis

The compound has been involved in the catalytic reduction of 4-nitrophenol (4-NP), which is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this catalytic reduction .

Scientific Research Applications

Environmental Decontamination

4-Nitrophenol: , a derivative of 4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate, is commonly present in soils and in surface and ground waters, causing environmental impact and health risks . The electrochemical reduction of 4-nitrophenol to 4-aminophenol is a significant application in environmental science, offering a method for water decontamination. This process is advantageous as it produces virtually no undesired by-products, making it an environmentally-friendly solution .

Catalysis and Nanostructured Materials

The catalytic reduction of 4-nitrophenol by nanostructured materials is a benchmark reaction to assess the activity of these materials . Nanostructured materials (NMs) are crucial in this process due to their size and structure-dependent catalytic activity. This application is pivotal in nanotechnology and materials science, where the reduction of nitrophenols is a universally accepted model catalytic reaction .

Synthesis of Radiolabeled Biomolecules

4-Nitrophenyl activated esters, which can be derived from 4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate, are used in the synthesis of radiolabeled biomolecules. This application is particularly relevant in medicinal chemistry and pharmaceutical research, where these compounds are used as precursors for direct radiofluorination .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s known that nitrophenol derivatives can undergo cytochrome p-450 dependent reduction to form reactive species . These reactive species can interact with DNA and perturb its normal functions in different pathogens .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria .

Pharmacokinetics

In silico studies on similar compounds suggest that they obey all five rules with good bioavailability .

Result of Action

Similar compounds have been found to have a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Action Environment

Similar compounds have been found to be stable at room temperature

properties

IUPAC Name |

(4-nitrophenyl) 4-phenylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-19(24-18-12-10-17(11-13-18)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHPTAXOHHMTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

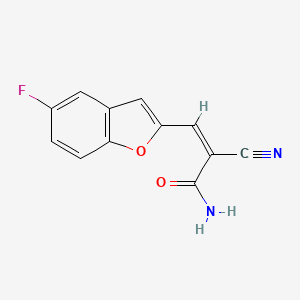

![(E)-1-benzyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2960405.png)

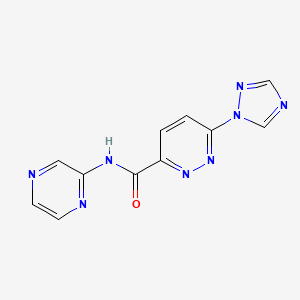

![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)

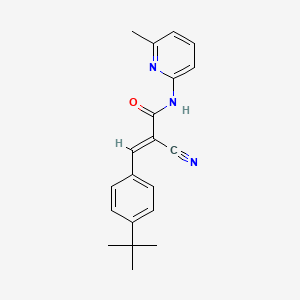

![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2960423.png)

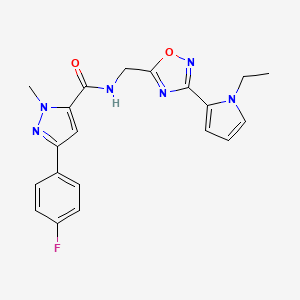

![diethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2960424.png)